molecular formula C19H14ClN5OS B2961731 (E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904626-03-4

(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2961731
CAS No.: 1904626-03-4
M. Wt: 395.87
InChI Key: GNQYVURXCAZVPO-JXMROGBWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a highly potent and selective ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family, with particular efficacy against TRKA. Its primary research value lies in the study of NTRK gene fusion-driven cancers, a distinct oncogenic driver present in a wide range of tumor types [https://pubmed.ncbi.nlm.nih.gov/26049725/]. This compound serves as a critical tool for investigating tumorigenesis and resistance mechanisms, especially the emergence of solvent-front mutations in the TRKA kinase domain that confer resistance to first-generation TRK inhibitors [https://pubmed.ncbi.nlm.nih.gov/28843274/]. By effectively inhibiting the TRK pathway, it enables researchers to delineate the role of neurotrophic signaling in cancer cell proliferation, survival, and differentiation. Beyond oncology, this acrylamide-based inhibitor is extensively utilized in neurobiology and pharmacology research to explore the TRK family's involvement in pain signaling, both in the peripheral and central nervous systems [https://www.nature.com/articles/nrdp20151]. Its application facilitates a deeper understanding of chronic pain pathways and contributes to the validation of TRK as a therapeutic target for neurological disorders.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-5-2-1-4-13(14)7-10-19(26)21-12-18-23-22-17-9-8-15(24-25(17)18)16-6-3-11-27-16/h1-11H,12H2,(H,21,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQYVURXCAZVPO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a derivative of triazole and pyridazine that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes the current understanding of its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl group
  • A thiophenyl unit
  • A triazolo-pyridazine moiety

This unique combination is believed to contribute to its biological efficacy.

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities:

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For instance, a related study on triazolo-pyridazine derivatives indicated that compounds in this class exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative showed IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .

The mechanism by which these compounds exert their effects includes:

  • Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase, a critical player in tumor growth and metastasis. The IC50 for this inhibition was reported at 0.090 μM, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for its anti-cancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole and pyridazine moieties significantly influence biological activity. For example:

  • The introduction of specific substituents on the benzene ring can enhance cytotoxicity.
  • The presence of a thiophene group appears to be beneficial for activity against certain cancer types .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
This compoundA5491.06 ± 0.16c-Met inhibition, apoptosis
-MCF-71.23 ± 0.18-
-HeLa2.73 ± 0.33-

Case Studies

A notable case study involved the evaluation of related triazolo-pyridazine derivatives in preclinical models where they exhibited significant anti-cancer properties through both in vitro assays and in vivo studies. These studies provide a foundation for further development and optimization of the compound as a potential therapeutic agent.

Comparison with Similar Compounds

Substituent Effects

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in 3312 alters steric and electronic interactions. Ortho-substitution may hinder rotation, increasing rigidity and target selectivity.
  • Heterocyclic Cores : The triazolo[4,3-b]pyridazine core (target) vs. pyrimidine-triazole (CAS: 1448140-40-6) influences binding to kinase ATP pockets. Triazolopyridazine’s fused rings enhance planarity and mimic purine bases.
  • Thiophene vs. Other Aromatics : Thiophen-2-yl (target) provides moderate electron richness compared to 4-nitrophenyl (5112) , balancing hydrophobic and electronic interactions.

Similarity Assessment Methodologies

Structural similarity is quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . For example:

  • The target compound shares ~70% similarity with (E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide due to shared acrylamide and chlorophenyl motifs.
  • Dissimilarity with 5112 arises from the oxazolone core and nitro group, reducing Tanimoto scores to ~40%.

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